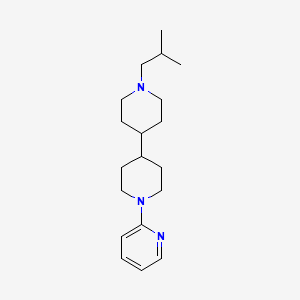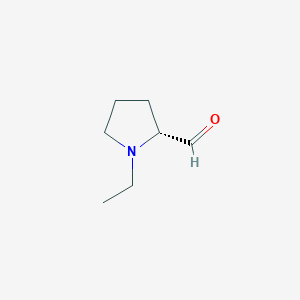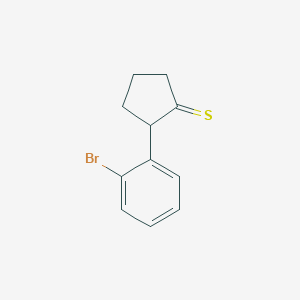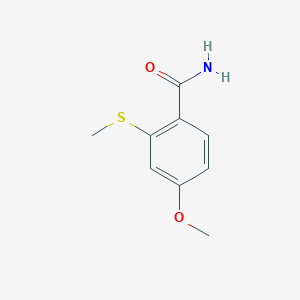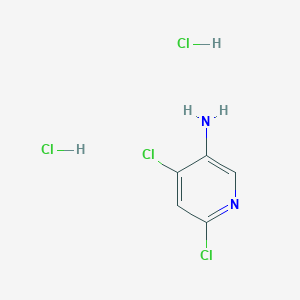![molecular formula C19H13Cl2NS B12599962 Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- CAS No. 646067-20-1](/img/structure/B12599962.png)
Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a benzenamine core substituted with dichloro and phenylthio groups. Its molecular formula is C19H13Cl2NS, and it is often used in research due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzenamine with 2-(phenylthio)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like toluene. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions often conducted in polar solvents like water or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: A simpler analog with similar substitution patterns but lacking the phenylthio group.
2,4-Dichlorobenzenamine: Another related compound with similar core structure but different substituents.
2,4-Dichlorophenylamine: Shares the dichloro substitution but differs in other functional groups.
Uniqueness
Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- stands out due to its unique combination of dichloro and phenylthio substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
646067-20-1 |
|---|---|
Formule moléculaire |
C19H13Cl2NS |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-1-(2-phenylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C19H13Cl2NS/c20-15-10-11-18(17(21)12-15)22-13-14-6-4-5-9-19(14)23-16-7-2-1-3-8-16/h1-13H |
Clé InChI |
LGRWGCUEABMSPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC=C2C=NC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
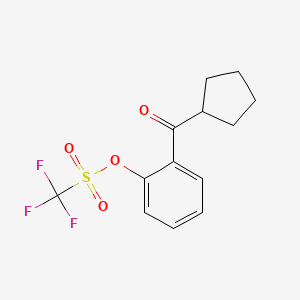
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)

